1-butyl-N-(2,5-dimethoxybenzyl)-1H-benzimidazol-5-amine
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Overview
Description
1-BUTYL-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a synthetic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring This particular compound is characterized by the presence of a butyl group, a dimethoxyphenylmethyl group, and an amine group attached to the benzodiazole core
Preparation Methods
The synthesis of 1-BUTYL-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can be achieved through several synthetic routes. One common method involves the condensation of 2,5-dimethoxybenzaldehyde with 1-butyl-1H-benzimidazole-5-amine in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-BUTYL-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-BUTYL-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its unique electronic properties.
Biological Studies: The compound can be used as a probe or marker in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 1-BUTYL-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-BUTYL-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other benzodiazole derivatives, such as:
1-BUTYL-1H-BENZIMIDAZOLE-5-AMINE: Lacks the dimethoxyphenylmethyl group, resulting in different chemical and biological properties.
2,5-DIMETHOXY-N-METHYLBENZAMIDE: Contains a similar dimethoxyphenyl group but differs in the core structure and functional groups.
1-BUTYL-2,5-DIMETHOXYBENZENE: Shares the butyl and dimethoxyphenyl groups but lacks the benzodiazole core.
The uniqueness of 1-BUTYL-N-[(2,5-DIMETHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE lies in its specific combination of functional groups and core structure, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C20H25N3O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-butyl-N-[(2,5-dimethoxyphenyl)methyl]benzimidazol-5-amine |
InChI |
InChI=1S/C20H25N3O2/c1-4-5-10-23-14-22-18-12-16(6-8-19(18)23)21-13-15-11-17(24-2)7-9-20(15)25-3/h6-9,11-12,14,21H,4-5,10,13H2,1-3H3 |
InChI Key |
YLYKIVWNOZVHBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC2=C1C=CC(=C2)NCC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
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